Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1016828-40-2
VCID: VC3874106
InChI: InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br
Molecular Formula: C13H11BrClNO2
Molecular Weight: 328.59 g/mol

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

CAS No.: 1016828-40-2

Cat. No.: VC3874106

Molecular Formula: C13H11BrClNO2

Molecular Weight: 328.59 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate - 1016828-40-2

Specification

CAS No. 1016828-40-2
Molecular Formula C13H11BrClNO2
Molecular Weight 328.59 g/mol
IUPAC Name ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Standard InChI InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3
Standard InChI Key GCVTVSDMJWECPZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br
Canonical SMILES CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br

Introduction

Chemical Structure and Properties

Structural Analysis

The quinoline core consists of a fused benzene and pyridine ring. Key substituents include:

  • Position 3: Ethyl carboxylate (-COOCH2CH3\text{-COOCH}_2\text{CH}_3)

  • Position 4: Chlorine (-Cl\text{-Cl})

  • Position 6: Methyl (-CH3\text{-CH}_3)

  • Position 8: Bromine (-Br\text{-Br})

The spatial arrangement of these groups influences reactivity and biological activity. The bromine and chlorine atoms enhance electrophilic substitution potential, while the methyl group introduces steric effects .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameEthyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
SMILESCCOC(=O)C1=C(C2=C(C=C(C(=C2N=C1)Cl)C)Br)Cl
InChI KeyGCVTVSDMJWECPZ-UHFFFAOYSA-N
Molecular FormulaC13H11BrClNO2\text{C}_{13}\text{H}_{11}\text{BrClNO}_2

Synthesis and Production Methods

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Quinoline Ring Formation: Cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate under reflux conditions .

  • Halogenation:

    • Chlorination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) replaces hydroxyl groups with chlorine .

    • Bromination: Electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} introduces bromine at position 8.

  • Esterification: Ethyl ester formation via acid-catalyzed reaction with ethanol .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1POCl3\text{POCl}_3, reflux, 1 hour93.8%
2Br2\text{Br}_2, FeCl3\text{FeCl}_3, 80°C76%

Physicochemical Properties

Experimental Data

  • Boiling Point: 346.4°C (analogous compound)

  • Density: 1.252 g/cm³ (similar quinoline derivatives)

  • Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

  • LogP: 3.41 (consensus value for halogenated quinolines) .

Table 3: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight328.59 g/molPubChem
TPSA39.19 ŲComputational
Rotatable Bonds2

Biological Activities and Applications

Key Findings:

  • Antibacterial Activity: Halogenated quinolines inhibit DNA gyrase in Staphylococcus aureus (MIC: 4.09–16.69 μM) .

  • Anticancer Potential: Analogous compounds show PI3K/mTOR inhibition (IC₅₀: 1.48 mg/L) .

PrecautionRecommendation
StorageSealed, dry, 2–8°C
Personal ProtectionGloves, eye protection, ventilation

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